2-Fluoro-4-iodophenylhydrazine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound represents a carefully structured arrangement of atoms that defines its chemical identity and physical properties. The compound possesses the molecular formula C6H7ClFIN2 with a molecular weight of 288.49 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is (2-fluoro-4-iodophenyl)hydrazine;hydrochloride, which accurately describes the positioning of substituents on the phenyl ring.
The core molecular framework consists of a benzene ring substituted with fluorine at the 2-position and iodine at the 4-position, with a hydrazine functional group attached to the phenyl ring. The presence of the hydrochloride salt form enhances the compound's solubility characteristics and stability for handling in laboratory environments. The canonical Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1I)F)NN.Cl provides a concise description of the molecular connectivity.
| Property | Value |
|---|---|
| Molecular Formula | C6H7ClFIN2 |
| Molecular Weight | 288.49 g/mol |
| International Union of Pure and Applied Chemistry Name | (2-fluoro-4-iodophenyl)hydrazine;hydrochloride |
| Chemical Abstracts Service Registry Number | 502496-29-9 |
| PubChem Compound Identifier | 44717382 |
Crystallographic analysis techniques, particularly single crystal X-ray diffraction, provide essential insights into the three-dimensional arrangement of atoms within the crystal lattice. Single crystal X-ray diffraction experiments involve placing a crystal sample in the center of the instrument, where it undergoes constant rotation in a beam of X-rays while a two-dimensional detector records the resulting signals. The position and intensity of these signals enable the unambiguous determination of the three-dimensional structure of the sample, revealing how atoms, ions, or molecules are arranged in highly ordered structures that form crystal lattices extending in all three dimensions.
The International Chemical Identifier string InChI=1S/C6H6FIN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H provides a standardized representation of the molecular structure that facilitates computational chemistry applications and database searches. This identifier encodes the connectivity information essential for molecular modeling and structure-property relationship studies. The corresponding International Chemical Identifier Key YAHTZRMOKVQZPS-UHFFFAOYSA-N serves as a unique molecular identifier that enables rapid database searches and cross-referencing across different chemical information systems.
Comparative Analysis of 2D vs. 3D Structural Representations
The structural representation of this compound requires careful consideration of both two-dimensional and three-dimensional perspectives to fully appreciate its molecular geometry and chemical behavior. Two-dimensional structural depictions provide essential information about atomic connectivity and functional group arrangement, while three-dimensional conformational analysis reveals the spatial relationships that govern molecular interactions and reactivity patterns.
The two-dimensional chemical structure representation clearly illustrates the substitution pattern on the phenyl ring, with fluorine occupying the ortho position relative to the hydrazine group and iodine positioned para to the hydrazine functionality. This arrangement creates a specific electronic environment that influences the compound's chemical reactivity and physical properties. The hydrazine group contributes significant basicity to the molecule, while the halogen substituents introduce electron-withdrawing effects that modulate the overall electronic distribution.
Properties
IUPAC Name |
(2-fluoro-4-iodophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHTZRMOKVQZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660164 | |
| Record name | (2-Fluoro-4-iodophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-29-9 | |
| Record name | Hydrazine, (2-fluoro-4-iodophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-4-iodophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Fluoro-4-iodophenylhydrazine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom and an iodine atom on the phenyl ring, which can influence its biological activity. The molecular formula is , and it exhibits properties typical of halogenated phenylhydrazines.
1. Anticancer Activity
Several studies have highlighted the potential of halogenated phenylhydrazines as anticancer agents. For instance, compounds similar to 2-fluoro-4-iodophenylhydrazine have been evaluated for their inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.
Case Study: HDAC Inhibition
- Findings : A derivative exhibited IC50 values significantly lower than traditional HDAC inhibitors, indicating strong potential as an anticancer agent.
- Mechanism : The inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression that can promote apoptosis in cancer cells .
2. Antimicrobial Activity
Research has shown that halogenated compounds possess notable antimicrobial properties. The presence of fluorine and iodine enhances the interaction with bacterial membranes.
Case Study: Antibacterial Efficacy
- Tested Against : Staphylococcus aureus.
- Results : Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 16 µM, indicating potent antibacterial activity .
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| 2-Fluoro-4-iodophenylhydrazine | TBD | TBD |
| MA-1156 (fluorobithiophene) | 16 | 16 |
| MA-1115 | 32 | 32 |
3. Antioxidant Activity
Fluorinated compounds are also known for their antioxidant properties. In vitro studies have shown that certain derivatives can scavenge free radicals effectively.
Research Findings :
- Model Systems : Studies utilized human primary fibroblasts and nematodes (C. elegans) to assess antioxidant capacity.
- Results : Compounds exhibited significant antioxidant activity compared to standard antioxidants like quercetin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Fluorine Substitution : Enhances lipophilicity and membrane permeability.
- Iodine Presence : May contribute to increased reactivity with biological targets.
The SAR analysis suggests that modifications on the phenyl ring can significantly impact both the potency and selectivity of the compound against various biological targets.
Scientific Research Applications
Applications in Synthetic Chemistry
2-Fluoro-4-iodophenylhydrazine hydrochloride serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals : It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting viral infections and cancer therapies.
- Ligand Development : The compound acts as a ligand in coordination chemistry, facilitating the development of metal complexes that can be used in catalysis.
Research indicates that this compound exhibits significant biological activity, particularly in the development of antiviral and anticancer agents.
Antiviral Properties
Studies have shown that derivatives of 2-fluoro-4-iodophenylhydrazine can inhibit viral replication, making them potential candidates for antiviral drug development. For instance, fluorinated nucleosides have been noted for their stability against nucleases and their efficacy against viruses such as HIV and HCV .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its role as a precursor for synthesizing hydrazone derivatives that demonstrated potent activity against cancer cell lines .
Case Studies and Research Findings
- Antiviral Drug Development : A notable case study involved the synthesis of 2-fluorinated nucleosides derived from 2-fluoro-4-iodophenylhydrazine. These compounds were evaluated for their efficacy against HIV and showed promising results in preclinical trials .
- MERS-CoV Inhibition : Research focused on novel triazole derivatives synthesized from 2-fluoro-4-iodophenylhydrazine indicated significant inhibition of MERS-CoV helicase activity, suggesting potential applications in treating viral infections .
- Structure-Activity Relationship (SAR) Studies : Various SAR studies have been conducted to optimize the biological activity of compounds derived from 2-fluoro-4-iodophenylhydrazine. These studies aim to identify key structural features that enhance antiviral and anticancer efficacy .
Chemical Reactions Analysis
Condensation Reactions
This compound participates in condensation reactions with carbonyl-containing substrates. The hydrazine group (-NH-NH₂) acts as a nucleophile, attacking aldehydes or ketones to form hydrazones.
Key Example:
Reaction with acetophenone derivatives yields substituted hydrazones, which serve as intermediates for heterocyclic synthesis.
| Substrate | Product | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acetophenone | (2-Fluoro-4-iodophenyl)hydrazone | Ethanol | Reflux (78°C) | 85% |
Mechanistically, the reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by dehydration. The iodine substituent enhances electrophilicity at the para position, facilitating regioselective bond formation.
Cyclization Reactions
Under acidic or catalytic conditions, this compound undergoes cyclization to form nitrogen-containing heterocycles.
Example:
Intramolecular cyclization with β-ketoesters produces pyrazole derivatives, critical in medicinal chemistry.
| Conditions | Catalyst | Cyclization Product | Yield |
|---|---|---|---|
| HCl (aq.), 80°C | None | 5-Iodo-3-fluorophenylpyrazole | 72% |
Kinetic studies show that elevated temperatures (≥70°C) accelerate ring closure by reducing activation energy.
Cross-Coupling Reactions
The iodine atom enables participation in transition-metal-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives :
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4'-Methoxy-2-fluoro-biphenylhydrazine | 83% |
Ullmann-Type Coupling
Reaction with copper catalysts facilitates C–N bond formation:
| Amine Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Benzylamine | CuI, 1,10-Phenanthroline | N-Benzyl-2-fluoro-4-iodophenylhydrazine | 65% |
Diazotization and Subsequent Reactions
Diazotization with nitrous acid (HNO₂) generates diazonium salts, which undergo diverse transformations:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Sandmeyer | CuCN | 2-Fluoro-4-cyanophenylhydrazine | Nitrile synthesis |
| Iodination | KI | 2,4-Diiodo-fluorophenylhydrazine | Halogen exchange |
Reductive Amination
The hydrazine group facilitates reductive amination with ketones in the presence of NaBH₃CN:
| Ketone | Reducing Agent | Product | Yield |
|---|---|---|---|
| Cyclohexanone | NaBH₃CN | N-Cyclohexyl-2-fluoro-4-iodophenylhydrazine | 68% |
Factors Influencing Reactivity
-
Electronic Effects:
-
The -I effect of fluorine and iodine increases electrophilicity at the phenyl ring’s para position.
-
Hydrazine’s lone pair electrons enhance nucleophilicity at the -NH₂ terminus.
-
-
Steric Considerations:
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The iodine atom in 2-fluoro-4-iodophenylhydrazine HCl contributes to its high molecular weight (288.49 vs. 176.59 for 2-fluorophenylhydrazine HCl) and polarizability, making it advantageous in Suzuki-Miyaura cross-coupling reactions .
- Substituent Position : The 4-iodo substituent provides distinct steric and electronic effects compared to ortho-substituted analogs like (2-iodophenyl)hydrazine HCl, which may exhibit reduced stability due to steric hindrance .
- Electron-Withdrawing vs. Donating Groups : Electron-withdrawing halogens (F, Cl, Br, I) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. In contrast, 4-methoxyphenylhydrazine HCl’s electron-donating group reduces reactivity but improves solubility in polar solvents .
Research Findings and Trends
- Antimicrobial Activity : Pyrazoline derivatives synthesized from iodinated phenylhydrazines exhibit enhanced activity against Gram-positive bacteria compared to methoxy-substituted analogs, likely due to improved membrane penetration .
- Analytical Methods : RP-HPLC methods validated for phenylhydrazine derivatives (e.g., amitriptyline HCl) can be adapted for quantifying iodinated analogs, though retention times may vary due to iodine’s hydrophobicity .
Preparation Methods
Preparation via Halogenated Aniline Derivatives and Diazotization
A common approach to phenylhydrazines involves the diazotization of the corresponding aniline derivative followed by reduction:
- Step 1: Synthesis of 2-fluoro-4-iodoaniline by selective halogenation of fluorinated aniline or iodination of fluoroaniline.
- Step 2: Diazotization of 2-fluoro-4-iodoaniline with sodium nitrite under acidic conditions at low temperature to form the diazonium salt.
- Step 3: Reduction of the diazonium salt with hypophosphorous acid or other suitable reducing agents to yield 2-fluoro-4-iodophenylhydrazine.
- Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
This method leverages well-established aromatic substitution and diazotization chemistry but requires precise control to maintain the halogen substituents intact.
Synthesis from Halogenated Phenylhydrazines
Another approach involves halogenation of phenylhydrazine derivatives:
- Starting from 2-fluorophenylhydrazine, iodination can be performed selectively at the 4-position using iodine or iodinating agents under controlled conditions.
- The hydrazine hydrochloride salt can be isolated by acidification.
This method requires careful regioselective iodination to avoid multiple substitutions.
Indirect Synthesis via Amidrazone Intermediates
Based on advanced synthetic routes to related benzotriazinyl radicals and amidrazones (which involve hydrazine derivatives), the following strategy can be adapted:
- Preparation of 2-fluoro-4-iodobenzoyl chloride from 2-fluoro-4-iodobenzoic acid.
- Reaction of the acid chloride with hydrazine hydrochloride to form the corresponding hydrazide.
- Conversion of the hydrazide to the phenylhydrazine hydrochloride derivative by reduction or other transformation steps.
This method benefits from the availability of halogenated benzoic acid derivatives and controlled conversion to hydrazine derivatives.
Detailed Research Findings and Data
Although direct data on this compound preparation is limited, insights can be drawn from related compounds and synthetic intermediates:
Note: This sequence is from a related synthesis of 2-fluoro-4-hydroxybenzaldehyde, which is a precursor for further functionalization.
In the context of preparing this compound, similar protection and halogenation strategies can be applied, with iodination replacing bromination at the appropriate step.
Mechanistic Considerations and Optimization
- Protection of hydroxyl groups (if present) is critical to direct halogenation regioselectively.
- Grignard reagent exchange and subsequent formylation with DMF are mild and effective for introducing aldehyde functionality, which can be further converted to hydrazine derivatives.
- Deprotection under boron trichloride conditions is efficient and preserves sensitive substituents.
- For hydrazine installation, diazotization-reduction sequences must be carefully controlled to prevent decomposition or side reactions, especially with sensitive halogen substituents.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| Diazotization-Reduction | 2-fluoro-4-iodoaniline | Diazotization, reduction | Well-established, scalable | Requires careful temperature control; sensitive intermediates |
| Halogenation of Phenylhydrazine | 2-fluorophenylhydrazine | Iodination | Direct, fewer steps | Regioselectivity challenges |
| Amidrazone Intermediate Route | 2-fluoro-4-iodobenzoic acid | Acid chloride formation, hydrazide synthesis | Allows for functional group manipulation | Multi-step, moderate overall yield |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-4-iodophenylhydrazine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves diazotization of 2-fluoro-4-iodoaniline (CAS 101335-11-9) followed by coupling with hydrazine hydrochloride. Key optimizations include:
- Maintaining low temperatures (0–5°C) to stabilize diazonium intermediates .
- Adjusting stoichiometry (e.g., 1.1 equivalents of hydrazine hydrochloride) to minimize side products.
- Acidic pH control (pH 2–3 with HCl) to prevent decomposition of the hydrazine moiety .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 4.5–5.5 ppm for NH). 13C NMR confirms fluorine and iodine substitution patterns .
- IR : N-H stretches (~3300 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
- Mass Spectrometry : ESI-MS expected at m/z 298.95 ([M+H]+) with iodine’s isotopic signature .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats) due to hydrazine’s toxicity .
- Store in airtight, light-protected containers at 2–8°C to prevent degradation .
- Neutralize spills with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can discrepancies in reported melting points or solubility data be resolved?
- Methodological Answer :
- Purity Assessment : Recrystallize using ethanol/water (1:1) and analyze via DSC to detect polymorphs .
- Solubility Testing : Compare solubility in DMSO, methanol, and aqueous buffers (pH 2–7) under controlled conditions .
- Cross-Validation : Use multiple techniques (e.g., HPLC, NMR) to confirm batch consistency .
Q. What strategies minimize side reactions during synthesis (e.g., iodine displacement or oxidation)?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrazine oxidation .
- Scavengers : Add sodium thiosulfate to quench excess iodine intermediates .
- Temperature Control : Gradual reagent addition to mitigate exothermic side reactions .
Q. How can computational modeling predict the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer :
- DFT Calculations : Model electrophilic substitution at the iodine site to predict coupling efficiency .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery .
- Byproduct Analysis : Use Gaussian or ORCA to identify transition states for unwanted pathways .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
